molecular formula C24H31NO2 B4326880 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione

1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione

Cat. No. B4326880
M. Wt: 365.5 g/mol
InChI Key: QDSOHFMHPYMPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione, also known as AEBP, is a chemical compound with potential applications in scientific research. AEBP is a derivative of thalidomide, a drug originally developed as a sedative and anti-nausea medication but later found to cause birth defects. AEBP has been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.

Mechanism of Action

The exact mechanism of action of 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione is not fully understood, but it is thought to involve the inhibition of NF-κB signaling, a key pathway involved in the regulation of inflammation and immune responses. 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione has also been shown to interact with various other proteins involved in immune regulation, including the transcription factor STAT3 and the cytokine TGF-β.
Biochemical and Physiological Effects
1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the enhancement of regulatory T cell activity, and the modulation of NF-κB signaling. 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione has also been shown to have anti-angiogenic effects, which may be relevant to its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione is its potential as a tool for studying immune regulation and inflammation in vitro and in vivo. 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione has been shown to be effective in a variety of experimental models, including models of autoimmune disease and cancer. However, one limitation of 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione is its relatively low potency compared to other immunomodulatory agents, which may limit its utility in certain experimental contexts.

Future Directions

There are several potential future directions for research on 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione. One area of interest is the development of more potent derivatives of 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione that may be more effective as immunomodulatory agents. Another area of interest is the exploration of 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione's potential as an anti-cancer agent, particularly in combination with other therapies. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione and its potential as a tool for studying immune regulation and inflammation.

Scientific Research Applications

1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione has been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system. In particular, 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 1-[2-(1-adamantyl)ethyl]-3-(3-methylbenzyl)pyrrolidine-2,5-dione has also been shown to enhance the activity of regulatory T cells, which play a critical role in maintaining immune homeostasis.

properties

IUPAC Name

1-[2-(1-adamantyl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2/c1-16-3-2-4-17(7-16)11-21-12-22(26)25(23(21)27)6-5-24-13-18-8-19(14-24)10-20(9-18)15-24/h2-4,7,18-21H,5-6,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSOHFMHPYMPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)CCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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